Suricainide

antiarrhythmic efficacy profile canine arrhythmia models adrenaline arrhythmia

Suricainide (also designated AHR is an aminoalkylurea small-molecule agent patented by A. H.

Molecular Formula C18H31N3O3S
Molecular Weight 369.5 g/mol
CAS No. 85053-46-9
Cat. No. B1618581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuricainide
CAS85053-46-9
Molecular FormulaC18H31N3O3S
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C
InChIInChI=1S/C18H31N3O3S/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22)
InChIKeyOSTGVQSWUXGHKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suricainide (CAS 85053-46-9) – Baseline Identity and Procurement-Relevant Classification for the Experimental Class I Antiarrhythmic AHR 10718


Suricainide (also designated AHR 10718) is an aminoalkylurea small-molecule agent patented by A. H. Robins Co., Inc. and classified by the INN stem ‘-cain-’ as a class I (Na⁺-channel blocking) antiarrhythmic, structurally related to the procainamide/lidocaine lineage [1]. The compound (C₁₈H₃₁N₃O₃S, monoisotopic mass 369.21 Da) exists as an achiral free base and is most commonly supplied as the maleate salt for research use [2]. Its pharmacological development was anchored in rational antiarrhythmic design paradigms of the late 20th century, with the primary literature documenting a distinctive electrophysiological signature that separates it from both class Ia and class Ic comparators.

Why Suricainide (AHR 10718) Cannot Be Substituted by Flecainide, Disopyramide, or Pilsicainide in Experimental Protocols


Within the class I antiarrhythmic family, agents sharing a Vaughan Williams subclass designation nevertheless exhibit divergent efficacy spectra across canonical canine arrhythmia models and fundamentally different actions on catecholamine-dependent electrophysiological processes [1]. Suricainide occupies a narrow niche: it suppresses digitalis- and coronary-ligation-induced ventricular arrhythmias and aconitine-induced atrial arrhythmia, yet it is conspicuously inert against adrenaline-induced arrhythmia — a profile that aligns it with procainamide and SUN 1165 (pilsicainide) but sharply distinguishes it from flecainide and disopyramide, which suppress all three ventricular arrhythmia models [2]. Consequently, substituting suricainide with another class Ic agent in an experimental protocol that includes adrenergic challenge will introduce a confounding anti-adrenaline efficacy component that suricainide itself does not possess. Procurement decisions must therefore be guided by the specific arrhythmia model and the desired selectivity profile rather than by class membership alone.

Head-to-Head and Cross-Study Quantitative Differentiation of Suricainide (AHR 10718) from Flecainide, Disopyramide, Procainamide, and Pilsicainide


Differential In Vivo Antiarrhythmic Spectrum: Suricainide Lacks Efficacy Against Adrenaline-Induced Arrhythmia Unlike Flecainide and Disopyramide

In a standardized panel of three canine ventricular arrhythmia models (digitalis, adrenaline, and two-stage coronary ligation) plus aconitine-induced atrial arrhythmia, suricainide suppressed digitalis, 24 h coronary ligation, 48 h coronary ligation, and aconitine arrhythmias but was explicitly ineffective against adrenaline-induced arrhythmia [1]. In contrast, flecainide suppressed all three ventricular arrhythmia types including adrenaline (minimum effective plasma concentration 1.4 ± 0.6 µg/mL), and disopyramide also suppressed all three (adrenaline minimum effective concentration 4.2 ± 1.1 µg/mL) [2][3]. Procainamide, like suricainide, suppressed coronary ligation arrhythmia but was ineffective against adrenaline arrhythmia, while SUN 1165 (pilsicainide) suppressed digitalis and coronary ligation but not adrenaline arrhythmia — establishing a distinct efficacy cluster [2].

antiarrhythmic efficacy profile canine arrhythmia models adrenaline arrhythmia

Tissue-Differential Action Potential Duration Modulation: Purkinje Fiber Shortening vs. Ventricular Muscle Prolongation

Using microelectrode recordings in isolated canine cardiac tissues, suricainide at ≥ 5 × 10⁻⁶ M significantly decreased Purkinje fiber action potential duration (APD) and conduction velocity while simultaneously prolonging ventricular muscle action potentials [1]. This bidirectional, tissue-dependent APD modulation mirrors the pattern reported for flecainide, which at 0.1–10 µg/mL also shortened Purkinje fiber APD while lengthening ventricular muscle APD [2]. However, the flecainide data show a 52.5% reduction in ventricular muscle Vmax at 1 µg/mL and 79.8% at 10 µg/mL, with Purkinje fiber Vmax reductions of 18.6% and 70.8% respectively — a quantitatively steeper concentration-Vmax relationship in ventricular muscle than suricainide's threshold of ≥ 5 × 10⁻⁶ M (equivalent to ~1.85 µg/mL free base) for observable use-dependent Vmax depression [1][2]. Disopyramide, by contrast, prolongs APD in both Purkinje fibers and ventricular muscle, lacking the tissue-differential signature [2].

cardiac electrophysiology action potential duration Purkinje-ventricle disparity

Absence of Isoproterenol-Induced Slow-Response Action Potential Suppression: A Functional Distinction from Flecainide

A key electrophysiological differentiator emerges under β-adrenoceptor stimulation. Suricainide, across its effective concentration range, had no effect on slow response action potentials induced by isoproterenol in the presence of high [K⁺]₀ [1]. This finding stands in direct contrast to flecainide, which was shown to slow Purkinje fiber automaticity induced by isoproterenol [2]. The mechanistic implication is that suricainide's sodium channel blockade does not extend to the catecholamine-gated slow inward current pathways, whereas flecainide exerts a broader inhibitory effect that encompasses isoproterenol-enhanced automaticity. This observation is consistent with the in vivo finding that suricainide does not suppress adrenaline-induced arrhythmia while flecainide does (see Evidence Item 1).

slow response action potential isoproterenol challenge catecholamine-dependent automaticity

Minimum Effective Plasma Concentrations in Canine Arrhythmia Models: Quantitative Ranking Against Flecainide, Disopyramide, Procainamide, and SUN 1165

Using the standard Hashimoto canine arrhythmia panel with quantitative determination of minimum effective plasma concentrations (min PC), suricainide required 8.1 ± 0.7 µg/mL (10 mg/kg i.v.) for 24 h coronary ligation arrhythmia, 2.9 ± 0.9 µg/mL (5 mg/kg i.v.) for 48 h coronary ligation arrhythmia, and 2.8 ± 0.6 µg/mL (5 mg/kg i.v.) for digitalis arrhythmia [1]. These values position suricainide as less potent than flecainide (digitalis: 0.9 ± 0.2; adrenaline: 1.4 ± 0.6; 24 h coronary ligation: 1.5 ± 0.4 µg/mL) [2] and SUN 1165 (digitalis: 0.92 ± 0.19; 24 h coronary ligation: 2.5 ± 0.4; 48 h coronary ligation: 1.2 ± 0.4 µg/mL) [3]. Disopyramide required 5.3 ± 1.8 (coronary ligation) and 1.7 ± 0.4 µg/mL (digitalis), while procainamide required 27.1 ± 4.0 µg/mL for coronary ligation arrhythmia [3]. Suricainide's min PC values are thus intermediate — lower than procainamide but higher than flecainide and SUN 1165 for coronary ligation models, and comparable to disopyramide for digitalis arrhythmia.

minimum effective plasma concentration canine arrhythmia model therapeutic window

Suppression of Triggered Activity and Delayed Afterdepolarizations in Ouabain-Treated and Infarcted Purkinje Fibers

Beyond its effects on automaticity and conduction, suricainide demonstrated suppression of triggered activity and reduction of delayed afterdepolarization (DAD) amplitude in both ouabain-treated Purkinje fibers and Purkinje fibers from infarcted myocardium [1]. This anti-triggered-activity property was observed alongside significant decreases in normal automaticity, catecholamine-enhanced automaticity, and abnormal automaticity induced by barium or myocardial infarction [1]. While direct comparator data for triggered activity suppression are not available in the same experimental system for the closest analogs, the combination of DAD suppression plus abnormal automaticity reduction in infarcted tissue represents a broader anti-ectopic profile than that reported for class Ib agents such as lidocaine, which are primarily effective against normal automaticity and reentry but less consistently against barium-induced abnormal automaticity [1].

triggered activity delayed afterdepolarization ouabain toxicity myocardial infarction

Optimal Research and Procurement Application Scenarios for Suricainide (AHR 10718) Based on Quantitative Differentiation Evidence


Preclinical Arrhythmia Studies Requiring Selective Sodium Channel Blockade Without Adrenergic Pathway Interference

In canine ventricular arrhythmia protocols where the experimental goal is to isolate sodium-channel-dependent mechanisms from catecholamine-driven arrhythmogenesis, suricainide is the preferred tool compound. Its complete lack of efficacy against adrenaline-induced arrhythmia [1], combined with its inability to suppress isoproterenol-induced slow response action potentials [2], ensures that any observed antiarrhythmic effect in mixed-etiology models can be attributed solely to Na⁺-channel blockade rather than to unintended β-adrenergic pathway modulation. This makes suricainide superior to flecainide or disopyramide for studies involving concomitant adrenergic stress.

Investigation of Differential Purkinje Fiber vs. Ventricular Muscle Repolarization Responses

Suricainide's bidirectional tissue effect — shortening Purkinje fiber APD while prolonging ventricular muscle APD [2] — makes it an essential pharmacological probe for studies dissecting the ionic basis of transmural repolarization heterogeneity. Unlike disopyramide, which prolongs APD in both tissue types, suricainide creates a measurable repolarization gradient that can be exploited to investigate proarrhythmic substrates arising from increased dispersion of repolarization. Procurement should be prioritized by laboratories using microelectrode or optical mapping techniques in isolated canine or large-mammalian cardiac preparations.

Triggered Activity and Delayed Afterdepolarization Research in Digitalis Toxicity and Post-Infarction Models

Suricainide's demonstrated ability to suppress triggered activity and reduce DAD amplitude in ouabain-treated and infarcted Purkinje fibers [2] positions it as a reference compound for studies of arrhythmogenic mechanisms involving abnormal Ca²⁺ handling and afterdepolarizations. In experimental models of digitalis intoxication or subacute myocardial infarction, suricainide provides a combined anti-automaticity and anti-triggered-activity profile not uniformly shared by other class I agents. Researchers investigating the transition from triggered activity to sustained arrhythmia should select suricainide over lidocaine (which lacks robust activity against barium-induced abnormal automaticity) or pure class Ic agents that may exert proarrhythmic effects in infarcted tissue.

Comparative Pharmacology Studies of Class I Antiarrhythmic Spectrum Across Canine Arrhythmia Models

For academic or industrial screening programs that benchmark novel antiarrhythmic candidates against historical class I reference compounds across the standardized Hashimoto canine arrhythmia panel (digitalis, adrenaline, coronary ligation, aconitine), suricainide serves as a critical reference point representing the 'adrenaline-ineffective' efficacy cluster alongside procainamide and SUN 1165 [1][3]. Its inclusion in a reference compound library ensures complete coverage of the known efficacy spectrum, enabling accurate classification of new chemical entities. Procurement teams supporting cardiac safety pharmacology or antiarrhythmic drug discovery programs should maintain suricainide as a panel compound for this specific classification purpose.

Quote Request

Request a Quote for Suricainide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.